molecular formula C10H12O4 B1361236 4-Methoxy-3-(methoxymethoxy)benzaldehyde CAS No. 5779-98-6

4-Methoxy-3-(methoxymethoxy)benzaldehyde

Cat. No.: B1361236
CAS No.: 5779-98-6
M. Wt: 196.2 g/mol
InChI Key: XALCXORBYJTCRY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-3-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCXORBYJTCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348697
Record name 4-methoxy-3-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5779-98-6
Record name 4-methoxy-3-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Established Synthetic Routes

Established synthetic routes for 4-Methoxy-3-(methoxymethoxy)benzaldehyde are well-documented, providing reliable methods for its preparation. These routes primarily involve the protection of the hydroxyl group of vanillin (B372448) as a methoxymethyl (MOM) ether.

Preparation from 3-Methoxy-4-hydroxybenzaldehyde

The most common and direct synthesis of this compound involves the protection of the phenolic hydroxyl group of 3-Methoxy-4-hydroxybenzaldehyde (vanillin). This is typically achieved by reacting vanillin with a methoxymethylating agent in the presence of a base.

A widely employed method utilizes bromomethyl methyl ether as the methoxymethylating agent and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758). smolecule.comchemicalbook.com The reaction proceeds by the deprotonation of the hydroxyl group of vanillin by the base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of bromomethyl methyl ether, displacing the bromide ion and forming the methoxymethyl ether.

The reaction is typically carried out at a low temperature, such as on an ice bath, to control the reaction rate and minimize potential side reactions. chemicalbook.com Following the etherification, an aqueous workup with a mild base like sodium hydroxide (B78521) is often performed to neutralize any remaining acidic species and facilitate the isolation of the product. chemicalbook.com The crude product is then purified, commonly by column chromatography, to yield the desired this compound as a colorless oil. chemicalbook.com

Electrochemical Synthesis Pathways

Electrochemical methods present an alternative, eco-friendly approach for the synthesis of aromatic aldehydes. cecri.res.in While a specific electrochemical synthesis for this compound is not extensively detailed in the available literature, the principles can be applied from the synthesis of related compounds like p-methoxy benzaldehyde (B42025). cecri.res.in

Generally, such a pathway would involve the indirect electrochemical oxidation of a suitable precursor. For instance, an electrochemical process could be envisioned where a mediator, such as a cerium(III)/cerium(IV) redox couple, is used. cecri.res.in In this hypothetical scenario, Ce(IV) would be electrochemically generated from Ce(III) at the anode. This powerful oxidizing agent would then react with the starting material in the bulk solution to yield the desired aldehyde. The reduced Ce(III) is then re-oxidized at the anode, allowing the mediator to be used in catalytic amounts. This method avoids the use of stoichiometric amounts of potentially hazardous chemical oxidants, generates less waste, and can lead to high product selectivity and yield. cecri.res.in

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the use of excess reagents. For the preparation from 3-Methoxy-4-hydroxybenzaldehyde, several factors can be fine-tuned.

The choice of base is critical; a hindered, non-nucleophilic base like N,N-diisopropylethylamine is preferred to prevent side reactions. chemicalbook.com The stoichiometry of the reagents is also important. Using a slight excess of the base and the methoxymethylating agent can help drive the reaction to completion. chemicalbook.com Temperature control is another key parameter; maintaining a low temperature during the addition of reagents helps to manage the exothermic nature of the reaction and improve selectivity. chemicalbook.com

A reported optimized procedure involves the dropwise addition of bromomethyl methyl ether to a cooled solution of 3-methoxy-4-hydroxybenzaldehyde and N,N-diisopropylethylamine in anhydrous dichloromethane under an inert atmosphere. chemicalbook.com Following a short reaction time of approximately 45 minutes, the reaction is worked up. This optimized process has been reported to yield this compound in as high as 98%. chemicalbook.com

ParameterOptimized ConditionRationale
Starting Material 3-Methoxy-4-hydroxybenzaldehydeReadily available precursor
Reagent Bromomethyl methyl etherEffective methoxymethylating agent
Base N,N-diisopropylethylamineNon-nucleophilic, prevents side reactions
Solvent Anhydrous DichloromethaneGood solubility for reactants, inert
Temperature Ice bath (0 °C)Controls reaction exothermicity
Reaction Time ~45 minutesSufficient for high conversion
Yield Up to 98%Indicates highly efficient conversion

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering aspects such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. nih.gov

One area of focus is the replacement of hazardous methoxymethylating agents. Chloromethyl methyl ether, a commonly used reagent, is a known carcinogen. google.com Safer alternatives that have been developed include dimethoxymethane (B151124), which can be used in the presence of a suitable catalyst. google.com Methoxymethyl acetate (B1210297) is another less toxic alternative that can be employed for the protection of phenols. oocities.org

The use of greener solvents is another key principle. While dichloromethane is effective, it is a halogenated solvent with environmental concerns. Exploring the use of more benign solvents or even solvent-free reaction conditions is a goal of green synthetic design. researchgate.net For instance, the synthesis of some vanillin derivatives has been successfully carried out in water, a green solvent. researchgate.net

Furthermore, the principles of atom economy and waste reduction are central to green chemistry. nih.gov The development of catalytic methods, including the potential for electrochemical synthesis as discussed, aligns with these principles by reducing the need for stoichiometric reagents and minimizing waste streams. cecri.res.in Greener-mediated synthesis is a sustained chemical reaction approach used to produce hazard-free vanillin derivatives with high yields in a desirable timeframe. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of Waste Designing synthetic routes with high yields and minimal byproducts.
Atom Economy Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Use of Less Hazardous Chemical Syntheses Replacing carcinogenic reagents like chloromethyl methyl ether with safer alternatives such as dimethoxymethane or methoxymethyl acetate. google.com
Designing Safer Chemicals The target molecule itself is an intermediate, but the principles apply to minimizing the toxicity of reagents and solvents used in its synthesis.
Safer Solvents and Auxiliaries Exploring the use of water or other green solvents in place of halogenated hydrocarbons like dichloromethane. researchgate.net
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible to reduce energy consumption.
Use of Renewable Feedstocks The precursor, vanillin, can be derived from lignin, a renewable resource.
Reduce Derivatives The synthesis inherently involves the creation of a derivative (a protected form of vanillin), but this is a necessary step for further synthetic transformations.
Catalysis Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. Electrochemical synthesis with a recyclable mediator is a prime example. cecri.res.in

Aldehyde Functional Group Transformations

The aldehyde group is a key site for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com Aromatic aldehydes, such as this compound, are generally less reactive towards nucleophilic addition than aliphatic aldehydes. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon. pressbooks.publibretexts.org The methoxy (B1213986) and methoxymethoxy groups, being electron-donating, further decrease the electrophilicity of the carbonyl carbon. vaia.com

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. pressbooks.publibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent(s)Product Type
Hydride ion (H⁻)Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Primary alcohol
Cyanide ion (CN⁻)Hydrogen cyanide (HCN) or Sodium/Potassium cyanideCyanohydrin
Organometallic reagentsGrignard reagents (R-MgX) or Organolithium reagents (R-Li)Secondary alcohol

This compound readily undergoes condensation reactions with various nucleophiles. For instance, it reacts with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones. smolecule.comresearchgate.net These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Acetal formation occurs when the aldehyde reacts with an alcohol in the presence of an acid catalyst. This reaction is often used to protect the aldehyde group during other chemical transformations. smolecule.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. This compound, lacking α-hydrogens, can participate in such reactions with suitable ketones to form α,β-unsaturated ketones (chalcones).

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (4-methoxy-3-(methoxymethoxy)phenyl)methanol. smolecule.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comresearchgate.net Hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a base like potassium carbonate also effectively reduces aldehydes. researchgate.net

Table 2: Reduction of this compound

Reagent(s)Product
Sodium borohydride (NaBH₄)(4-methoxy-3-(methoxymethoxy)phenyl)methanol
Lithium aluminum hydride (LiAlH₄)(4-methoxy-3-(methoxymethoxy)phenyl)methanol
Polymethylhydrosiloxane (PMHS), K₂CO₃(4-methoxy-3-(methoxymethoxy)phenyl)methanol

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3). libretexts.orgmsu.edu These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. msu.edu

Both the methoxy and methoxymethoxy groups are ortho, para-directing. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. Given the substitution pattern of this compound, the available positions for substitution are at C2, C5, and C6. The directing effects of the existing substituents will influence the regioselectivity of further substitutions. For instance, aminoalkylation of the related compound vanillin (4-hydroxy-3-methoxybenzaldehyde) occurs at the C5 position. researchgate.net

Oxidative Transformations

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 4-methoxy-3-(methoxymethoxy)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).

Mechanistic Investigations of Reaction Pathways

The mechanisms of the reactions involving this compound are generally well-understood and follow established principles of organic chemistry.

In nucleophilic addition reactions , the key step is the attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.org The rate of this reaction is influenced by the electronic effects of the substituents on the aromatic ring. pressbooks.pub The electron-donating methoxy and methoxymethoxy groups decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde. vaia.com

For electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion). The electron-donating substituents stabilize this intermediate, particularly when the attack is at the ortho or para positions, thus accelerating the reaction. libretexts.org

The Claisen-Schmidt condensation proceeds via an enolate intermediate. A base removes an α-proton from the ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting aldol (B89426) adduct readily dehydrates to form the α,β-unsaturated ketone.

Chemical Reactivity and Transformation Studies of 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Photochemical Reactivity

While specific experimental studies detailing the photoreaction mechanisms of 4-methoxy-3-(methoxymethoxy)benzaldehyde are not extensively documented in published literature, its photochemical behavior can be inferred from the well-established principles governing aromatic aldehydes and structurally related compounds, such as vanillin (B372448) and 4-methoxybenzaldehyde (B44291). The presence of an aldehyde functional group and electron-donating ether substituents on the aromatic ring are the primary determinants of its expected photoreactivity.

The primary photochemical process for aromatic aldehydes typically involves the absorption of ultraviolet (UV) light, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation primarily involves a non-bonding electron on the carbonyl oxygen transitioning to an anti-bonding π* orbital (an n→π* transition). Following excitation, the singlet state can undergo intersystem crossing (ISC) to form a more stable and longer-lived triplet state (T₁). This n,π* triplet state is known to be highly reactive and is the principal species responsible for the subsequent chemical transformations of many aromatic aldehydes.

The dominant reaction pathway for the triplet state of an aromatic aldehyde, particularly in the presence of suitable hydrogen donors, is intermolecular hydrogen abstraction. The electrophilic oxygen atom of the n,π* triplet state can abstract a hydrogen atom from another molecule (e.g., another ground-state aldehyde molecule, a solvent molecule, or other additives) to form a pair of radical intermediates.

For this compound, a plausible photoreaction mechanism would proceed via the following steps:

Photoexcitation and Intersystem Crossing: Upon UV irradiation, the molecule is excited to its S₁(n,π) state, which then efficiently converts to the T₁(n,π) triplet state.

Hydrogen Abstraction: The triplet-state aldehyde abstracts a hydrogen atom. A likely source for this hydrogen is the aldehydic proton of a ground-state molecule, or potentially from the methoxy (B1213986) or methoxymethoxy groups, leading to the formation of two distinct radical species: a ketyl-type radical and a benzoyl-type radical.

Radical Recombination (Dimerization): The newly formed radicals can then couple in various ways. The most common outcome is the formation of dimeric products. For instance, the combination of two ketyl-radicals can lead to the formation of a pinacol-type product.

Disproportionation and Other Pathways: Alternatively, the radical intermediates could undergo disproportionation reactions or interact with solvent molecules, leading to a more complex mixture of photoproducts.

This proposed mechanism is summarized in the table below, outlining the key stages and the chemical species involved. It is important to note that this pathway is hypothesized based on analogy with similar aromatic aldehydes, and further experimental validation, such as quantum yield measurements and product isolation studies, would be necessary to confirm the precise mechanism.

Step Process Reactant(s) Key Intermediate(s) / Transition State(s) Product(s)
1PhotoexcitationThis compound (Ground State, S₀)This compound (Excited Singlet State, S₁)-
2Intersystem CrossingExcited Singlet State (S₁)Excited Triplet State (T₁)-
3Hydrogen AbstractionExcited Triplet State (T₁) + Ground State Molecule (S₀)Radical Pair: Ketyl Radical + Benzoyl Radical-
4Radical CouplingKetyl Radical + Ketyl Radical-Dimeric Product (Pinacol)
5Radical CouplingKetyl Radical + Benzoyl Radical-Dimeric Product (Ester)

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For derivatives of benzaldehyde (B42025), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze its electronic structure. mahendrapublications.commahendrapublications.comresearchgate.net

Key insights from such calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.govmalayajournal.org For instance, DFT studies on 4-methoxybenzaldehyde (B44291) and 4-hydroxybenzaldehyde (B117250) have determined these values to understand their reactivity. researchgate.netmdpi.com

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface provides a visual representation of the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govmalayajournal.org In benzaldehyde derivatives, the oxygen atom of the carbonyl group typically shows a region of negative potential (red color in MEP maps), indicating a likely site for electrophilic attack, while regions around the hydrogen atoms are often positive (blue color), suggesting sites for nucleophilic attack. mahendrapublications.commalayajournal.org This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Table 1: Representative Electronic Properties of Benzaldehyde Derivatives from DFT Calculations

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
4-Methoxybenzaldehyde--4.915 researchgate.net
4-Hydroxybenzaldehyde--5.01 mdpi.com
(E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde-6.514-2.6963.818 malayajournal.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion, MD simulations provide detailed information on conformational flexibility and the nature of intermolecular interactions, which govern how molecules pack in the solid state and behave in solution.

Studies of other related structures, such as 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, show the presence of weak, non-classical C—H⋯O interactions that link molecules together. nih.gov These types of weak hydrogen bonds, along with potential π⋯π stacking interactions between benzene (B151609) rings, are common in aromatic aldehydes and are crucial for the stability of their crystal lattices. mdpi.com MD simulations could further explore the dynamics of these interactions in different environments and the flexibility of the methoxymethoxy side chain, which can adopt various conformations.

Quantum Chemical Methods for Spectroscopic Data Correlation and Prediction

Quantum chemical methods, particularly DFT, are highly effective for predicting and interpreting spectroscopic data, including vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com The combination of experimental spectroscopy with periodic DFT calculations has proven to be a powerful approach for accurately assigning vibrational modes, even for complex molecular crystals. nih.govmdpi.commdpi.com

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule in the gaseous phase. mahendrapublications.com These calculated spectra, when compared with experimental data from solid or liquid samples, allow for a confident assignment of specific spectral bands to the corresponding molecular motions, such as C=O stretching, C-H bending, or ring vibrations. nih.govsolidstatetechnology.us For example, a study on 4-methoxybenzaldehyde demonstrated excellent agreement between the vibrational frequencies calculated with DFT and those observed in experimental FT-IR and FT-Raman spectra. mahendrapublications.comresearchgate.net

Similarly, quantum chemical calculations are used to predict NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the 1H and 13C NMR spectra of organic molecules. ijmert.orgniscpr.res.in The accuracy of these predictions allows for the verification of molecular structures and the analysis of electronic environments around different nuclei.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Benzaldehyde Carbonyl Group

CompoundMethodCalculated C=O Frequency (cm⁻¹)Experimental C=O Frequency (cm⁻¹)Reference
BenzaldehydeB3LYP1780.35~1703 solidstatetechnology.us

In Silico Approaches in Ligand Design and Optimization Utilizing 4-Methoxy-3-(methoxymethoxy)benzaldehyde Analogues

In silico (computer-aided) techniques are integral to modern drug discovery and materials science. nih.gov The chemical structure of this compound can serve as a scaffold—a core molecular framework—for designing novel compounds with specific biological activities. mdpi.commdpi.com

One area where benzaldehyde derivatives are actively explored is in the design of enzyme inhibitors. researchgate.net For example, analogues based on a benzyloxybenzaldehyde scaffold have been designed, synthesized, and evaluated as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. mdpi.comnih.govresearchgate.net The design process often involves molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.govresearchgate.net

In these studies, researchers strategically modify the core benzaldehyde structure to enhance its interaction with key amino acid residues in the enzyme's binding pocket. By optimizing these interactions, it is possible to develop potent and selective inhibitors. mdpi.com The computational results from docking and other in silico studies help prioritize which analogues to synthesize and test experimentally, thereby accelerating the discovery process. nih.gov The benzyloxybenzaldehyde scaffold, closely related to the title compound, has been identified as a promising starting point for developing new therapeutic agents targeting the ALDH1A3 enzyme. mdpi.comnih.govresearchgate.net

Derivatization Strategies and Advanced Synthetic Applications of 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Strategic Utilization as a Building Block in Complex Molecule Synthesis

4-Methoxy-3-(methoxymethoxy)benzaldehyde serves as a crucial building block in the intricate field of complex molecule synthesis. Its utility stems from the strategic presence of the methoxymethyl (MOM) ether, which functions as an effective protecting group for the phenolic hydroxyl group of isovanillin (B20041). In multi-step syntheses, protecting reactive functional groups is paramount to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The MOM group is ideal for this role as it is stable under a wide range of common reaction conditions, yet can be removed under specific, mild acidic conditions when the hydroxyl group needs to be unmasked. nih.gov

This strategic protection allows the aldehyde functional group to be selectively manipulated through various transformations such as nucleophilic additions, condensations, and oxidations. Once the desired modifications are complete, the MOM group can be cleaved to reveal the free hydroxyl group, which can then participate in subsequent reactions or be a required feature in the final target molecule. This approach is fundamental in the synthesis of pharmaceuticals, natural products, and other advanced materials where precise control over functional group reactivity is essential. For instance, in the synthesis of complex pharmaceuticals like Gefitinib, which originates from precursors structurally similar to the title compound, protecting group strategies are indispensable for achieving the desired molecular architecture in high yield. mdpi.com The use of this compound thus represents a key tactic for chemists to navigate the challenges of synthesizing complex, polyfunctional molecules. mt.com

Precursor in the Synthesis of Diverse Organic Frameworks

The unique substitution pattern of this compound makes it a versatile precursor for a wide array of organic frameworks. The aldehyde group is a gateway for carbon-carbon bond formation and the introduction of nitrogen-containing functionalities, while the protected phenol (B47542) and the methoxy (B1213986) group on the aromatic ring influence the regioselectivity of electrophilic substitution reactions and can be key features in the final molecular target. smolecule.com

Synthesis of Chalcone (B49325) Scaffolds and Analogues

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are significant synthetic targets due to their prevalence in natural products and their broad range of biological activities. researchgate.net The synthesis of chalcone scaffolds is commonly achieved through the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. chemicalbook.com

This compound is an excellent substrate for this reaction. The methoxymethyl (MOM) protecting group ensures that the potentially reactive phenolic proton of the isovanillin core does not interfere with the base-catalyzed reaction conditions typically employed. The aldehyde reacts with a variety of substituted acetophenones in the presence of a base (like NaOH or KOH) in an alcoholic solvent to yield the corresponding MOM-protected chalcone. Subsequent deprotection under mild acidic conditions can furnish the free-hydroxyl chalcone if desired. This methodology allows for the systematic synthesis of a library of chalcone analogues with diverse substitution patterns on both aromatic rings.

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

Aldehyde Acetophenone Derivative Resulting Chalcone (Generic Structure)
This compound Acetophenone 1-Phenyl-3-[4-methoxy-3-(methoxymethoxy)phenyl]prop-2-en-1-one
This compound 4'-Methylacetophenone 1-(p-Tolyl)-3-[4-methoxy-3-(methoxymethoxy)phenyl]prop-2-en-1-one
This compound 4'-Bromoacetophenone 1-(4-Bromophenyl)-3-[4-methoxy-3-(methoxymethoxy)phenyl]prop-2-en-1-one
This compound 4'-Hydroxyacetophenone 1-(4-Hydroxyphenyl)-3-[4-methoxy-3-(methoxymethoxy)phenyl]prop-2-en-1-one

Preparation of Angucycline-based Structures

Angucyclines are a large family of polyketide antibiotics characterized by a benz[a]anthraquinone core. researchgate.net Their complex, tetracyclic framework presents a significant synthetic challenge, and their construction often relies on cycloaddition reactions to build the ring system. The Diels-Alder reaction is a particularly powerful strategy, where a substituted naphthoquinone (dienophile) reacts with a functionalized diene to form the core structure. researchgate.net

While direct examples are specialized, this compound is a logical precursor for constructing the diene component required for such syntheses. The benzaldehyde (B42025) can be elaborated through Wittig-type reactions or other olefination methods to generate a substituted styrene, which can then be further functionalized into a vinylcyclohexene (B1617736) or a similar diene system. The methoxy and protected hydroxyl groups on the aromatic ring are crucial, as they mimic the substitution patterns found in many natural angucyclinones and can direct the regioselectivity of the cycloaddition. nih.govchemrxiv.org Alternative strategies, such as metal-catalyzed [2+2+2] cycloadditions, also rely on highly functionalized aromatic precursors to assemble the benz[a]anthraquinone skeleton, representing another avenue where this building block could be employed. researchgate.net

Formation of Rotenoid Derivatives

Rotenoids are a class of naturally occurring heterocyclic compounds, many of which possess insecticidal properties. Their core structure is a chromano[3,4-b]chromene ring system. The synthesis of this complex framework often involves the coupling of two distinct aromatic fragments. Substituted benzaldehydes are key starting materials for one of these fragments.

Isotopic Labeling and Metabolite Synthesis (e.g., Vanillactic Acid)

Isotopically labeled compounds are indispensable tools in metabolism studies, allowing researchers to trace the metabolic fate of molecules in biological systems. This compound is a key intermediate in the synthesis of isotopically labeled metabolites derived from catecholamines.

Specifically, 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-¹³C is used as a precursor in the chemical synthesis of Vanillactic Acid-¹³C₃. chemicalbook.com Vanillactic acid (3-(4-hydroxy-3-methoxyphenyl)lactic acid) is a metabolite of L-DOPA (dihydroxyphenylalanine), a precursor to dopamine (B1211576). chemicalbook.comhmdb.ca The synthesis involves introducing carbon-13 atoms into the benzaldehyde starting material. This labeled aldehyde is then subjected to a series of reactions to build the lactic acid side chain, ultimately yielding Vanillactic Acid-¹³C₃. This labeled metabolite can then be used as an internal standard in quantitative mass spectrometry-based assays or for in vivo studies to track dopamine metabolism. ebi.ac.uk The detection of vanillactic acid in urine is a diagnostic marker for certain metabolic disorders, such as aromatic L-amino acid decarboxylase deficiency, highlighting the importance of having labeled standards for accurate clinical analysis. nih.gov

Incorporation into Organometallic Conjugates

The field of organometallic chemistry involves compounds with direct metal-to-carbon bonds, which often exhibit unique catalytic and electronic properties. wikipedia.org Aromatic aldehydes like this compound possess several features that allow for their incorporation into organometallic conjugates.

The primary site of reactivity is the aldehyde's carbonyl group. The lone pair of electrons on the oxygen atom can coordinate to a Lewis acidic metal center. Furthermore, the aldehyde group can undergo reactions with organometallic reagents, such as hydrometalation or reactions with metal carbonyl complexes. For example, benzaldehydes have been shown to react with certain molybdenum or manganese carbonyl complexes, leading to the formation of new ligands where the aldehyde has been transformed. acs.orgnsf.gov Additionally, the electron-rich aromatic ring itself can form π-complexes with transition metals. The methoxy and methoxymethoxy substituents modulate the electron density of the ring, influencing its ability to coordinate with a metal center. While specific conjugates of this compound are not widely reported, the fundamental reactivity of the benzaldehyde moiety provides a clear pathway for its use in creating novel organometallic structures. mt.comresearchgate.net

Control of Regioselectivity and Stereoselectivity in Functionalization Reactions

The precise control of regioselectivity and stereoselectivity is paramount in modern organic synthesis for the efficient construction of molecules with well-defined three-dimensional structures. In the context of this compound, these principles are primarily applied to reactions involving the aldehyde functional group and the aromatic ring.

Regioselectivity in Aromatic Ring Functionalization:

The directing effects of the existing substituents on the aromatic ring of this compound play a critical role in guiding the position of incoming electrophiles. The methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups are both ortho-, para-directing activators. However, the position ortho to the methoxy group and meta to the aldehyde is the most sterically accessible and electronically favored for electrophilic substitution.

A key strategy to control regioselectivity involves the use of protecting groups on precursor molecules. For instance, in the synthesis of derivatives of 3,4-dihydroxybenzaldehyde, a precursor to the title compound, the 4-hydroxyl group can be selectively protected. This directed protection ensures that subsequent reactions occur at specific positions on the aromatic ring, preventing the formation of undesired isomers.

Stereoselectivity in Aldehyde Functionalization:

The aldehyde group of this compound is a primary site for stereoselective transformations, particularly nucleophilic additions and aldol reactions, to create new chiral centers. The generation of a single enantiomer or diastereomer is often achieved through the use of chiral auxiliaries, catalysts, or reagents.

One of the most powerful methods for controlling stereochemistry in aldol reactions is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and often recycled. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the principles of asymmetric aldol reactions are well-established and applicable. For example, the formation of a chiral enolate and its subsequent reaction with this compound in the presence of a chiral ligand or catalyst can lead to the formation of diastereomerically or enantiomerically enriched β-hydroxy carbonyl compounds.

The general approach for a diastereoselective aldol reaction involving a chiral auxiliary is outlined below:

StepDescription
1. Attachment of Chiral Auxiliary A chiral auxiliary is covalently attached to a ketone or other carbonyl compound to form a chiral enolate precursor.
2. Enolate Formation The chiral enolate is generated using a suitable base. The stereochemistry of the enolate (Z or E) can often be controlled by the reaction conditions.
3. Aldol Addition The chiral enolate reacts with this compound. The steric and electronic properties of the chiral auxiliary direct the approach of the aldehyde, leading to a preferred diastereomer.
4. Removal of Chiral Auxiliary The chiral auxiliary is cleaved from the aldol product to yield the desired chiral β-hydroxy carbonyl compound.

Rational Design of Novel Compounds through Core Structure Modification

The core structure of this compound provides a valuable scaffold for the rational design of novel compounds with specific biological or material properties. By systematically modifying the functional groups on the molecule, chemists can fine-tune its electronic, steric, and pharmacokinetic properties to achieve a desired outcome.

Modification of the Aldehyde Group:

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

Schiff Base and Hydrazone Formation: Condensation of the aldehyde with primary amines or hydrazines yields Schiff bases and hydrazones, respectively. These derivatives have been extensively studied for their potential biological activities, including antimicrobial and anticancer properties. The rationale behind these modifications often involves creating molecules that can chelate metal ions or interact with biological targets through hydrogen bonding and hydrophobic interactions. For instance, aroyl hydrazones derived from the related 4-hydroxy-3-methoxy-benzaldehyde have shown significant antimicrobial activity. rsc.org

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a route to extend the carbon skeleton and introduce new functional groups. The stereochemistry of the resulting double bond can often be controlled by the choice of reagents and reaction conditions.

Modification of the Aromatic Ring and Substituents:

The methoxy and methoxymethoxy groups can also be subjects of modification, although this is less common than derivatization of the aldehyde. The methoxymethoxy group is a protecting group for a hydroxyl functionality and can be removed under acidic conditions to reveal the corresponding phenol. This allows for further functionalization at this position.

Structure-Activity Relationship (SAR) Studies:

The rational design of novel compounds is often guided by structure-activity relationship (SAR) studies. In this approach, a series of analogues of a lead compound are synthesized and their biological activity is evaluated. By comparing the activity of different analogues, researchers can identify the structural features that are essential for activity and those that can be modified to improve potency, selectivity, or pharmacokinetic properties.

A notable example of rational design, although starting from a similar benzaldehyde derivative, is the development of thiosemicarbazones as multi-target-directed ligands for the treatment of Alzheimer's disease. The design strategy involves creating molecules that can chelate metal ions, inhibit cholinesterase, and modulate other pathological pathways associated with the disease. This highlights how the benzaldehyde scaffold can be systematically modified to interact with specific biological targets.

The synthesis of various heterocyclic compounds, such as benzimidazoles, can also be initiated from derivatives of this compound. researchgate.net These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals.

Emerging Research Directions and Unexplored Potentials of 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 4-Methoxy-3-(methoxymethoxy)benzaldehyde typically involves the protection of the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde (vanillin) using a methoxymethyl (MOM) protecting group. A common method employs bromomethyl methyl ether or a similar reagent in the presence of a base like N,N-diisopropylethylamine in a solvent such as dichloromethane (B109758). While effective, this approach presents opportunities for improvement in terms of sustainability and efficiency.

Current research is actively pursuing greener and more innovative synthetic routes. These efforts are centered around several key principles of green chemistry, including the use of safer solvents, atom economy, and the reduction of hazardous byproducts.

Key Areas of Development:

Biocatalysis: The enzymatic synthesis of vanillin (B372448), the precursor to this compound, is a well-established green alternative to chemical synthesis. Researchers are now exploring the potential of enzymatic or microbial systems for the direct and selective protection of the hydroxyl group in vanillin, which would offer a more sustainable pathway to the target molecule.

Use of Greener Solvents: The replacement of chlorinated solvents like dichloromethane with more environmentally benign alternatives is a major focus. Solvents such as ionic liquids, supercritical fluids, and water-based systems are being investigated for their potential to facilitate the synthesis with reduced environmental impact.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, which utilize mechanical force to drive chemical reactions, are gaining traction as a sustainable synthetic tool. The application of mechanochemistry to the synthesis of benzaldehyde (B42025) derivatives could significantly reduce solvent usage and energy consumption.

Synthetic ApproachKey FeaturesPotential Advantages
Biocatalysis Use of enzymes or microorganismsHigh selectivity, mild reaction conditions, reduced waste
Greener Solvents Replacement of hazardous solventsImproved environmental profile, enhanced safety
One-Pot Synthesis Multiple reaction steps in a single vesselIncreased efficiency, reduced waste, time and cost savings
Mechanochemistry Solvent-free or low-solvent reactionsReduced environmental impact, energy efficiency

Exploration of New Chemical Transformations and Reactivity Patterns

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. While classical reactions such as nucleophilic addition, condensation, and reduction are well-documented, researchers are actively exploring novel reactivity patterns to access new molecular architectures.

The presence of the methoxy (B1213986) and methoxymethoxy groups on the aromatic ring influences the electronic properties of the molecule, making the aldehyde group susceptible to a range of reactions.

Emerging Transformations and Reactivity:

Synthesis of Heterocyclic Compounds: A significant area of research involves the use of this compound as a building block for the synthesis of diverse heterocyclic compounds. For instance, it can participate in multi-component reactions to form complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Organometallic Reactions: The aldehyde can be a substrate for various organometallic reagents, leading to the formation of new carbon-carbon bonds. Research into novel cross-coupling reactions and additions of organometallic species is expanding the synthetic utility of this compound.

Asymmetric Synthesis: The development of enantioselective transformations of the aldehyde group is a key focus. This includes asymmetric additions of nucleophiles and catalytic asymmetric reductions to produce chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Photoredox Catalysis: The application of photoredox catalysis to reactions involving benzaldehyde derivatives is an emerging area. This approach can enable novel transformations under mild reaction conditions, opening up new avenues for the derivatization of this compound.

Reaction TypeDescriptionPotential Products
Heterocycle Synthesis Multi-component reactions to form ring structuresPyrimidines, imidazoles, oxazines, etc.
Organometallic Reactions Carbon-carbon bond formation using organometallic reagentsSubstituted secondary alcohols, ketones
Asymmetric Synthesis Enantioselective transformations of the aldehyde groupChiral alcohols and other enantiomerically enriched compounds
Photoredox Catalysis Light-driven chemical transformationsNovel functionalized derivatives

Application of Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry is becoming an indispensable tool in modern organic synthesis. The application of theoretical models can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic routes. For this compound, computational modeling offers several exciting possibilities.

Computational Approaches and Their Applications:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can help in understanding the influence of the substituents on the reactivity of the aldehyde group and the aromatic ring. For example, DFT has been used to study the molecular structure and vibrational spectra of similar benzaldehyde derivatives.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction pathways, the identification of transition states, and the prediction of reaction outcomes.

Predictive Synthesis and Machine Learning: The integration of machine learning algorithms with large chemical datasets is revolutionizing synthetic chemistry. Machine learning models can be trained to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. While specific models for this compound are not yet prevalent, the general success of these approaches in predicting reaction yields and conditions for other organic reactions suggests a high potential for its application in this area.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Electronic structure and reactivity analysisUnderstanding of substituent effects, prediction of spectroscopic properties
Reaction Pathway Modeling Elucidation of reaction mechanismsIdentification of intermediates and transition states, prediction of product distributions
Machine Learning Predictive synthesis and optimizationSuggestion of optimal reaction conditions, prediction of reaction yields

Integration into Automated and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are transforming the way chemical reactions are performed, offering advantages in terms of efficiency, reproducibility, safety, and scalability. The integration of this compound into these platforms is a promising area for future development.

Advantages of Automation and Flow Chemistry:

Continuous Flow Synthesis: Performing the synthesis of this compound and its derivatives in a continuous flow reactor can offer several benefits over traditional batch processes. These include improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. The continuous flow synthesis of vanillin and ethyl vanillin has already been successfully demonstrated, paving the way for similar applications with the target compound.

High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen a large number of reaction conditions, catalysts, and reagents for the synthesis and derivatization of this compound. This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing processes.

Robotic Synthesis: The use of robotic systems for performing organic synthesis is a rapidly advancing field. These "robotic chemists" can automate the entire workflow of a chemical synthesis, from planning and execution to analysis. arxiv.org The application of such systems to the synthesis of complex molecules derived from this compound could lead to faster discovery and development cycles.

PlatformKey FeaturesBenefits for this compound
Flow Chemistry Continuous reaction in a microreactor or tube reactorEnhanced control, improved safety, scalability
High-Throughput Experimentation Automated screening of multiple reaction parametersRapid optimization, discovery of new reactions
Robotic Synthesis Fully automated synthesis and analysisIncreased reproducibility, accelerated discovery

Q & A

Q. How is the crystal structure of 4-methoxy-3-(methoxymethoxy)benzaldehyde characterized, and what parameters are critical for validating its molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural characterization. Key parameters include:

  • R factor : A value ≤ 0.063 indicates high data accuracy .
  • Data-to-parameter ratio : A ratio ≥ 14.7 ensures robust refinement .
  • Hydrogen placement : Geometrically positioned H atoms with riding models (Uiso(H) = 1.2–1.5×Ueq(C)) .
    SHELXL (from the SHELX suite) is commonly used for refinement, leveraging its compatibility with high-resolution data .

Q. What synthetic routes are reported for preparing this compound, and how can yield be optimized?

Methodological Answer: A literature method involves etherification of 4-hydroxy-3-methoxybenzaldehyde using methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in acetone) . Optimization strategies:

  • Catalyst : Acetic acid accelerates condensation reactions (e.g., in hydrazone formation) .
  • Purification : Slow solvent evaporation (acetone) yields high-purity crystals .
  • Monitoring : TLC (dichloromethane mobile phase) and NMR track reaction progress .

Q. How do substituents (methoxy vs. methoxymethoxy) influence the compound’s electronic properties?

Methodological Answer:

  • Spectroscopy : Compare FTIR (C=O stretch at ~1660 cm⁻¹) and ¹³C NMR (aldehyde carbon at ~190 ppm) to assess electronic effects .
  • Computational studies : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can this compound be used in heterocyclic synthesis, and what methodological challenges arise?

Methodological Answer: The aldehyde group enables Wittig reactions and Schiff base formation :

  • Wittig : React with triphenylphosphonium ylides to synthesize stilbenes (e.g., Combretastatin analogs) .
  • Schiff bases : Condense with hydrazinopyridine to form triazolopyridines (85–91% yield) using NaOCl as an oxidant .
    Challenges :
  • Steric hindrance from methoxymethoxy requires elevated temperatures.
  • Competing side reactions (e.g., over-oxidation) demand strict stoichiometric control .

Q. What strategies resolve contradictions in reported crystallographic or spectroscopic data?

Methodological Answer:

  • Data validation : Cross-check with Cambridge Structural Database (CSD) entries for bond lengths/angles .
  • Redundant synthesis : Reproduce results using alternative routes (e.g., Grignard addition vs. direct etherification) .
  • Advanced NMR : 2D experiments (COSY, HSQC) resolve overlapping signals in crowded spectra .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

Methodological Answer:

  • Functionalization : Introduce halogens (Br, Cl) or hydroxyl groups via electrophilic substitution .
  • Protecting groups : Use methoxymethoxy to temporarily shield reactive sites during multi-step synthesis .
  • Bioassays : Test derivatives in anti-inflammatory models (e.g., CXCL12 inhibition) using murine airway hypereosinophilia assays .

Q. What methodologies assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal stability : TGA-DSC analysis (decomposition onset ~175°C) .
  • Hydrolytic stability : Monitor aldehyde oxidation to carboxylic acid via HPLC (254 nm detection) .
  • Storage : Argon atmosphere and desiccants prevent degradation by moisture/oxygen .

Methodological Challenges and Solutions

Q. How are purity and regioselectivity issues addressed during synthesis?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography (hexane:EtOAc gradient) to separate regioisomers .
  • Crystallography : Single-crystal studies confirm regiochemistry (e.g., methoxymethoxy orientation) .

Q. What advanced techniques characterize dynamic molecular behavior in solution?

Methodological Answer:

  • Variable-temperature NMR : Probes conformational changes (e.g., aldehyde rotation barriers) .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO vs. ethanol) using AMBER/CHARMM force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.